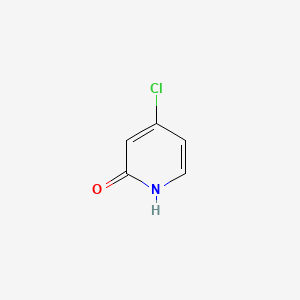
4-Chloro-2-(trifluorométhyl)benzonitrile
Vue d'ensemble
Description
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3ClF3N and a molecular weight of 205.57 . It is used as a pharmaceutical intermediate . The compound is also used for the synthesis of diphenylthioethers .
Synthesis Analysis
The synthesis of “4-Chloro-2-(trifluoromethyl)benzonitrile” involves several steps. One method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the use of 3-三氟甲基氯苯 as a raw material .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(trifluoromethyl)benzonitrile” is 1S/C8H3ClF3N/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12/h1-3H . The SMILES string is FC(F)(F)c1ccc(cc1)C#N .
Chemical Reactions Analysis
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Physical And Chemical Properties Analysis
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a liquid at ambient temperature . The compound has a flash point of 109/10mm .
Applications De Recherche Scientifique
Synthèse de médicaments pharmaceutiques
4-Chloro-2-(trifluorométhyl)benzonitrile: est utilisé comme intermédiaire dans la synthèse de divers médicaments pharmaceutiques . Le groupe trifluorométhyle en particulier est une partie commune de nombreux médicaments approuvés par la FDA en raison de sa capacité à améliorer l'activité biologique et la stabilité métabolique des produits pharmaceutiques .
Science des matériaux
En science des matériaux, ce composé est étudié pour son utilisation potentielle dans la création de nouveaux matériaux. Sa structure chimique unique pourrait contribuer au développement de matériaux possédant des propriétés spécifiques, telles qu'une durabilité accrue ou une résistance chimique .
Synthèse chimique
Le composé sert de brique de base dans la synthèse chimique, en particulier dans la construction de molécules organiques complexes. Sa réactivité permet la formation de diverses liaisons chimiques, facilitant la création de voies de synthèse diverses .
Catalyse
This compound: peut être impliqué dans des processus catalytiques. La présence du groupe trifluorométhyle peut influencer les propriétés électroniques des catalyseurs, ce qui peut conduire à des réactions plus efficaces et plus sélectives .
Chimie analytique
En chimie analytique, ce produit chimique est utilisé comme étalon ou composé de référence dans diverses techniques analytiques pour calibrer les instruments ou valider les méthodes .
Recherche agrochimique
Les dérivés du composé sont étudiés pour leur utilisation dans les produits agrochimiques. Ses composants structuraux peuvent être modifiés pour développer de nouveaux pesticides ou herbicides avec des profils d'efficacité et de sécurité améliorés .
Applications électroniques
En raison de la nature électronégative du groupe trifluorométhyle, This compound pourrait être étudié pour une utilisation dans des applications électroniques, telles que la conception de semi-conducteurs ou d'autres composants électroniques .
Science de l'environnement
Ce composé peut également trouver des applications en science de l'environnement, en particulier dans l'étude des polluants environnementaux. Sa stabilité et sa réactivité en font un candidat pour le suivi des transformations chimiques dans l'environnement .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It is known to participate in various chemical reactions, such as nickel-catalyzed arylcyanation
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Result of Action
As an intermediate in the synthesis of various compounds, it likely contributes to the overall effects of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)benzonitrile. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQHTXPUDZMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378496 | |
| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320-41-2 | |
| Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 320-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)


